2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile is an organic compound with a complex structure that includes a phenylethyl group attached to an amino group, which is further connected to an isonicotinonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile typically involves the reaction of isonicotinonitrile with (1S)-1-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired stereochemistry is maintained .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Enzymatic methods, such as the use of transaminases, can also be employed to achieve high enantioselectivity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with these targets, leading to inhibition or activation of biochemical pathways. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(1S)-1-phenylethyl]amino}ethanol: Similar structure but with an ethanol group instead of isonicotinonitrile.
Nicotinonitrile: Contains a nitrile group attached to a pyridine ring, similar to the isonicotinonitrile moiety.
Uniqueness
2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
383426-39-9 |
---|---|
Molekularformel |
C14H13N3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-[[(1S)-1-phenylethyl]amino]pyridine-4-carbonitrile |
InChI |
InChI=1S/C14H13N3/c1-11(13-5-3-2-4-6-13)17-14-9-12(10-15)7-8-16-14/h2-9,11H,1H3,(H,16,17)/t11-/m0/s1 |
InChI-Schlüssel |
NRFVGJMBVORDMG-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC=CC(=C2)C#N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.